2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide
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Overview
Description
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-PHENETHYLACETAMIDE is a compound belonging to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-PHENETHYLACETAMIDE, typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions . Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-PHENETHYLACETAMIDE can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of benzoxazole derivatives include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and reaction time .
Major Products Formed
The major products formed from the reactions of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-PHENETHYLACETAMIDE depend on the specific reaction conditions and reagents used. These products may include various substituted benzoxazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-PHENETHYLACETAMIDE involves its interaction with various molecular targets and pathways:
GABA-A Receptor Agonist: The compound acts as an agonist for the GABA-A receptor, leading to the inhibition of neurotransmitter release.
Serotonin and Norepinephrine Reuptake Inhibition: It inhibits the reuptake of serotonin and norepinephrine, contributing to its antidepressant and anxiolytic properties.
Mitochondrial Respiration Inhibition: The compound affects mitochondrial respiration, which may contribute to its antifungal and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N,N-DIMETHYLETHANAMINE: This compound shares a similar benzoxazole core structure but differs in its substituents, leading to different biological activities.
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE: Another benzoxazole derivative with distinct substituents, showing different chemical and biological properties.
Uniqueness
Properties
Molecular Formula |
C17H16N2O2S |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C17H16N2O2S/c20-16(18-11-10-13-6-2-1-3-7-13)12-22-17-19-14-8-4-5-9-15(14)21-17/h1-9H,10-12H2,(H,18,20) |
InChI Key |
OIUPGABHIIJMNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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